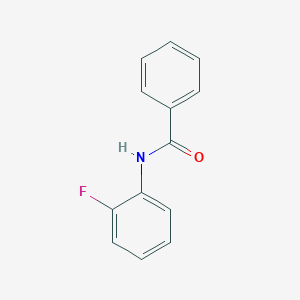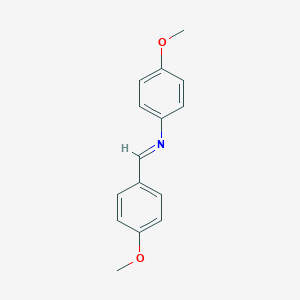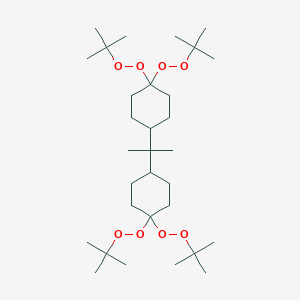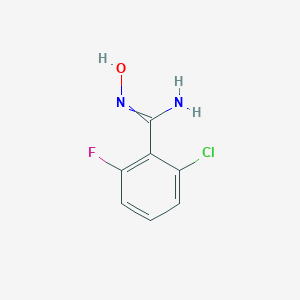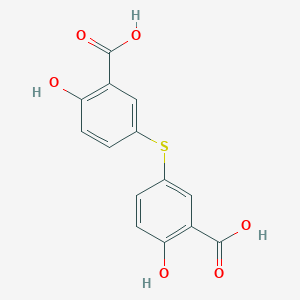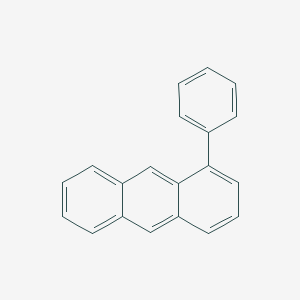
1-Phenylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylanthracene is an organic compound with the chemical formula C20H14. It is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a fluorescent probe for various applications. This compound has attracted significant attention due to its unique structural and optical properties, making it a valuable tool for studying numerous biological and chemical processes.
作用機序
The mechanism of action of 1-Phenylanthracene is based on its unique fluorescent properties. When excited by light, this compound emits a bright blue fluorescence, making it a valuable tool for studying various biological and chemical processes. The fluorescence properties of 1-Phenylanthracene are highly sensitive to changes in its environment, such as pH, temperature, and the presence of other molecules.
生化学的および生理学的効果
1-Phenylanthracene has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool for studying various biological and chemical processes and does not have any therapeutic or medicinal properties.
実験室実験の利点と制限
One of the main advantages of using 1-Phenylanthracene in lab experiments is its high sensitivity and selectivity for detecting various molecules and environmental conditions. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective research tool. However, one of the main limitations of using 1-Phenylanthracene is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are numerous future directions for the use of 1-Phenylanthracene in scientific research. One potential application is in the development of new fluorescent probes for biomedical imaging and diagnostics. Another potential direction is in the development of new chemical sensors for environmental monitoring and industrial applications. Additionally, further research is needed to fully understand the fluorescence properties and mechanisms of action of 1-Phenylanthracene, which could lead to the development of new and improved research tools.
合成法
The synthesis of 1-Phenylanthracene can be achieved through various methods, including the Friedel-Crafts reaction, cross-coupling reactions, and the Suzuki-Miyaura reaction. The most common method used for the synthesis of 1-Phenylanthracene is the Friedel-Crafts reaction, which involves the reaction of anthracene with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
科学的研究の応用
1-Phenylanthracene has been widely used in scientific research as a fluorescent probe for various applications, including biological imaging, environmental monitoring, and chemical sensing. It is commonly used as a model compound for studying the fluorescence properties of 1-Phenylanthracenes and their interactions with other molecules.
特性
CAS番号 |
1714-09-6 |
|---|---|
製品名 |
1-Phenylanthracene |
分子式 |
C20H14 |
分子量 |
254.3 g/mol |
IUPAC名 |
1-phenylanthracene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-11-18-13-16-9-4-5-10-17(16)14-20(18)19/h1-14H |
InChIキー |
BRSRUYVJULRMRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32 |
同義語 |
1-Phenylanthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



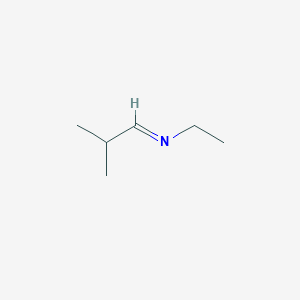
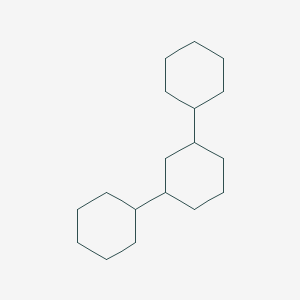
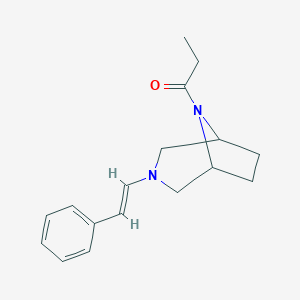
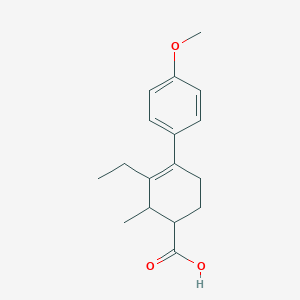
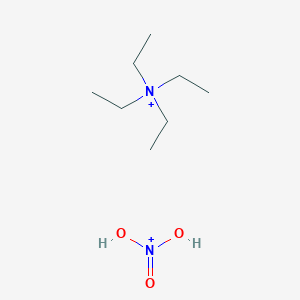
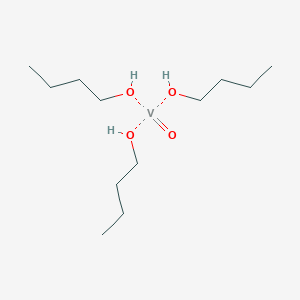
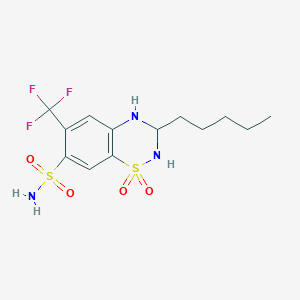
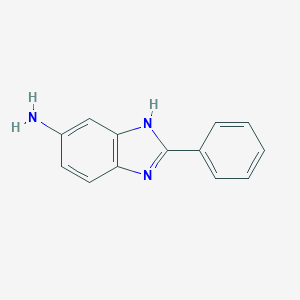
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
